![molecular formula C21H23F3N2 B5244346 1-(1,2,3,4-Tetrahydronaphthalen-2-yl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5244346.png)
1-(1,2,3,4-Tetrahydronaphthalen-2-yl)-4-[3-(trifluoromethyl)phenyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,2,3,4-Tetrahydronaphthalen-2-yl)-4-[3-(trifluoromethyl)phenyl]piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a tetrahydronaphthalene moiety linked to a piperazine ring, which is further substituted with a trifluoromethylphenyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound.
Preparation Methods
The synthesis of 1-(1,2,3,4-Tetrahydronaphthalen-2-yl)-4-[3-(trifluoromethyl)phenyl]piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Tetrahydronaphthalene Derivative: The starting material, naphthalene, undergoes hydrogenation to form 1,2,3,4-tetrahydronaphthalene.
Piperazine Ring Formation: The tetrahydronaphthalene derivative is then reacted with piperazine under specific conditions to form the core structure.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing catalysts and controlled reaction environments.
Chemical Reactions Analysis
1-(1,2,3,4-Tetrahydronaphthalen-2-yl)-4-[3-(trifluoromethyl)phenyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions, such as hydrogenation, can be employed to modify the aromatic rings or other functional groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions for these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines or thiols.
Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(1,2,3,4-Tetrahydronaphthalen-2-yl)-4-[3-(trifluoromethyl)phenyl]piperazine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its pharmacological properties, such as potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1,2,3,4-Tetrahydronaphthalen-2-yl)-4-[3-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(1,2,3,4-Tetrahydronaphthalen-2-yl)-4-[3-(trifluoromethyl)phenyl]piperazine can be compared with other similar compounds, such as:
1-(1,2,3,4-Tetrahydronaphthalen-2-yl)piperazine: Lacks the trifluoromethylphenyl group, resulting in different chemical properties and reactivity.
4-[3-(Trifluoromethyl)phenyl]piperazine: Does not contain the tetrahydronaphthalene moiety, affecting its biological activity and applications.
Properties
IUPAC Name |
1-(1,2,3,4-tetrahydronaphthalen-2-yl)-4-[3-(trifluoromethyl)phenyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N2/c22-21(23,24)18-6-3-7-19(15-18)25-10-12-26(13-11-25)20-9-8-16-4-1-2-5-17(16)14-20/h1-7,15,20H,8-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABENVCWWRWVMAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CC1N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
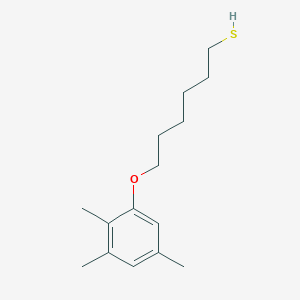

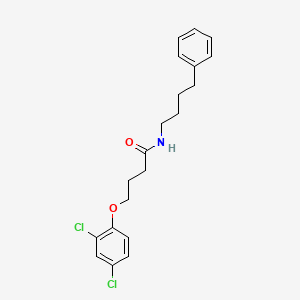
![N-[(2,5-dimethylphenyl)carbamothioyl]-3-propoxybenzamide](/img/structure/B5244294.png)
![N-[[2-(4-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-prop-2-ynylcyclohexanamine](/img/structure/B5244307.png)
![3-(4-fluorophenyl)-2-[(4-methylbenzoyl)amino]acrylic acid](/img/structure/B5244310.png)
![N-[3-fluoro-5-(trifluoromethyl)benzyl]-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5244311.png)
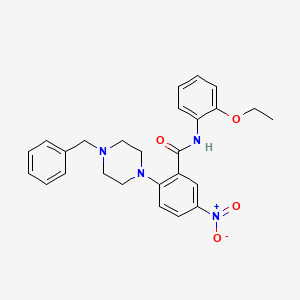
![N-[2-(tert-butylthio)ethyl]-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide](/img/structure/B5244332.png)
![N-(3,4-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5244345.png)
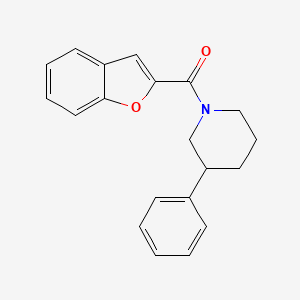
![N-allyl-2-({[4-(methylthio)phenyl]sulfonyl}amino)benzamide](/img/structure/B5244358.png)
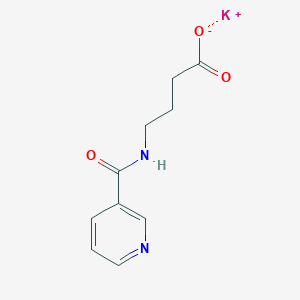
![(4-Tert-butylphenyl)-[4-(3-chlorophenyl)piperazin-1-yl]methanethione](/img/structure/B5244379.png)
